molecular formula C8H11NO2 B11918729 4-((Methylamino)methyl)benzene-1,2-diol

4-((Methylamino)methyl)benzene-1,2-diol

Cat. No.: B11918729
M. Wt: 153.18 g/mol
InChI Key: WWISMTZVJLSIBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Methylamino)methyl)benzene-1,2-diol typically involves the methylation of catechol derivatives. One common method is the reaction of catechol with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted catechols depending on the reagents used.

Scientific Research Applications

4-((Methylamino)methyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)benzene-1,2-diol involves its interaction with various molecular targets. The compound can act as a substrate for enzymes such as catechol-O-methyltransferase, leading to the formation of methylated derivatives. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcatechol: Similar structure but lacks the methylamino group.

    3,4-Dihydroxytoluene: Another catechol derivative with different substitution patterns.

    N-Methyldopamine: Contains a similar methylamino group but differs in the position of hydroxyl groups.

Uniqueness

4-((Methylamino)methyl)benzene-1,2-diol is unique due to the presence of both methylamino and catechol moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(methylaminomethyl)benzene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9-5-6-2-3-7(10)8(11)4-6/h2-4,9-11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWISMTZVJLSIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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